Hexadecane-1,2-13C2
Overview
Description
Hexadecane-1,2-13C2 is a stable isotope of Hexadecane . It is also known as 13C Labeled hexadecane or Cetane-1,2-13C2 . The CAS Number of this compound is 158563-27-0 .
Synthesis Analysis
This compound is synthesized with a linear formula of CH3(CH2)1313CH213CH3 .Molecular Structure Analysis
The molecular weight of this compound is 228.43 . The SMILES string representation of its structure is CCCCCCCCCCCCCC[13CH2][13CH3] .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical and Chemical Properties Analysis
This compound has a refractive index n20/D of 1.434 (lit.) . It has a boiling point of 287 °C (lit.) and a melting point of 18 °C (lit.) . The density of this compound is 0.780 g/mL at 25 °C .Scientific Research Applications
Decomposition Kinetics in Petroleum
Hexadecane-1,2-13C2 is crucial in understanding the decomposition kinetics of n-alkanes in petroleum. Burnham et al. (1997) utilized isotopically labeled n-hexadecane to study its decomposition in crude oils, revealing details about the decomposition rate and mechanism in different oil matrices. This study is significant for the petroleum industry, especially for understanding the stability and breakdown of crude oil components (Burnham et al., 1997).
Transformation in Sulfate-Reducing Bacteria
Research by So, Phelps, and Young (2003) focused on the transformation of alkanes like hexadecane in sulfate-reducing bacteria. They used 13C-labeled hexadecane to track the transformation process, shedding light on the biochemical pathways involved. This research has implications for understanding microbial interactions with hydrocarbons in the environment (So, Phelps, & Young, 2003).
Steam Reforming in Microchannels
Thormann et al. (2009) studied the steam reforming of hexadecane over a Rh/CeO2 catalyst in microchannels. By using hexadecane as a diesel surrogate, they developed a detailed kinetic model that helps in understanding the conversion processes of long-chain hydrocarbons, which is vital for the development of efficient energy conversion technologies (Thormann et al., 2009).
Biodegradation in Environmental Settings
Callaghan et al. (2008) explored the anaerobic biodegradation of n-hexadecane in environments where nitrate reduction is prevalent. Using isotopic labeling, they identified key metabolites formed during the degradation process, contributing to our understanding of hydrocarbon breakdown in natural settings (Callaghan et al., 2008).
Safety and Hazards
Hexadecane-1,2-13C2 is classified as Aspiration Toxicity Category 1 . It may be fatal if swallowed and enters airways . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also recommended to take off immediately all contaminated clothing .
Relevant Papers The relevant papers on this compound include a study on the impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals and a research on the decomposition kinetics and mechanism of n-hexadecane-1,2-13C2 .
Properties
IUPAC Name |
(1,2-13C2)hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-ZKDXJZICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583859 | |
Record name | (1,2-~13~C_2_)Hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158563-27-0 | |
Record name | (1,2-~13~C_2_)Hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 158563-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are isotopically labeled compounds like hexadecane-1,2-¹³C₂ used in petroleum research?
A1: Petroleum is a complex mixture of hydrocarbons. Isotopically labeled compounds, like hexadecane-1,2-¹³C₂, can be introduced into this mixture and tracked. This allows researchers to study the decomposition kinetics and mechanisms of specific hydrocarbons within the complex matrix of crude oil []. By analyzing the isotopic distribution of the labeled compound over time and under various conditions, researchers can gain insights into reaction pathways, thermal stability, and other crucial properties.
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